molecular formula C25H21NO7S B15025592 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate

Cat. No.: B15025592
M. Wt: 479.5 g/mol
InChI Key: KFNKDWIMNMAVOL-UHFFFAOYSA-N
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Description

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate is a complex organic compound that belongs to the class of benzothiazine derivatives

Preparation Methods

The synthesis of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate involves multiple steps, typically starting with the preparation of the benzothiazine core. This can be achieved through the cyclization of appropriate precursors under controlled conditions. The final step involves the esterification of the benzothiazine derivative with 3,4-dimethoxybenzoic acid. Industrial production methods may involve optimization of reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.

Scientific Research Applications

3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological macromolecules, such as DNA, are studied to understand its potential as a therapeutic agent.

    Medicine: Research is conducted to explore its potential as an anti-inflammatory or anticancer agent.

    Industry: The compound may be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate involves its interaction with specific molecular targets. For example, it may intercalate into DNA, disrupting the normal function of the genetic material. Additionally, it may inhibit certain enzymes or signaling pathways, leading to its biological effects.

Comparison with Similar Compounds

Similar compounds to 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 3,4-dimethoxybenzoate include other benzothiazine derivatives such as:

  • 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 2-methoxybenzoate
  • 3-benzoyl-2-methyl-1,1-dioxido-2H-1,2-benzothiazin-4-yl 4-methylbenzoate

These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical and biological properties. The unique combination of substituents in this compound may confer specific advantages in terms of stability, reactivity, or biological activity.

Properties

Molecular Formula

C25H21NO7S

Molecular Weight

479.5 g/mol

IUPAC Name

(3-benzoyl-2-methyl-1,1-dioxo-1λ6,2-benzothiazin-4-yl) 3,4-dimethoxybenzoate

InChI

InChI=1S/C25H21NO7S/c1-26-22(23(27)16-9-5-4-6-10-16)24(18-11-7-8-12-21(18)34(26,29)30)33-25(28)17-13-14-19(31-2)20(15-17)32-3/h4-15H,1-3H3

InChI Key

KFNKDWIMNMAVOL-UHFFFAOYSA-N

Canonical SMILES

CN1C(=C(C2=CC=CC=C2S1(=O)=O)OC(=O)C3=CC(=C(C=C3)OC)OC)C(=O)C4=CC=CC=C4

Origin of Product

United States

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